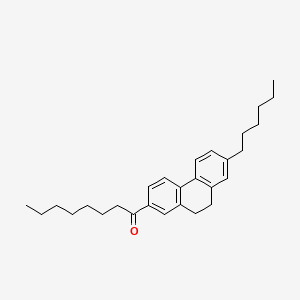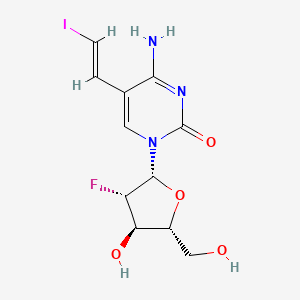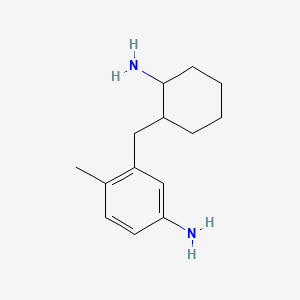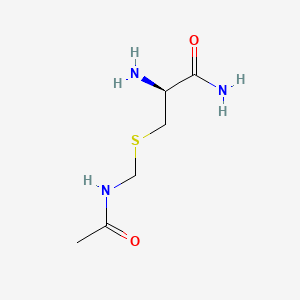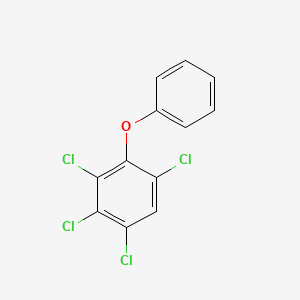
Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester is a chemical compound with the molecular formula C8H18O5Si. It is an ester derivative of propanoic acid and contains a trimethoxysilyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester can be synthesized through the esterification of propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for the purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield propanoic acid and ethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Propanoic acid and ethanol.
Transesterification: A different ester and the original alcohol.
Reduction: The corresponding alcohol.
Applications De Recherche Scientifique
Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-(trimethoxysilyl)-, ethyl ester involves its interaction with various molecular targets and pathways. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in the formation of cross-linked networks in materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, ethyl ester: Similar in structure but lacks the trimethoxysilyl group.
Propanoic acid, 2-hydroxy-, ethyl ester: Contains a hydroxyl group instead of the trimethoxysilyl group.
Uniqueness
Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester is unique due to the presence of the trimethoxysilyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring the formation of siloxane bonds and cross-linked networks.
Propriétés
Numéro CAS |
137787-41-8 |
|---|---|
Formule moléculaire |
C8H18O5Si |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
ethyl 2-trimethoxysilylpropanoate |
InChI |
InChI=1S/C8H18O5Si/c1-6-13-8(9)7(2)14(10-3,11-4)12-5/h7H,6H2,1-5H3 |
Clé InChI |
WGDQJBLQZYDQMH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


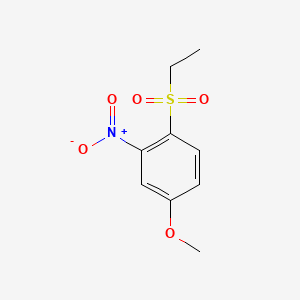
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)

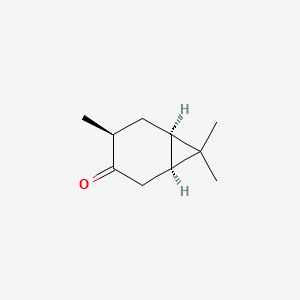
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)

